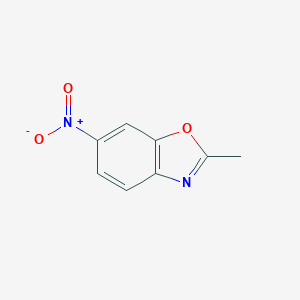
1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Metolachlor OA” seems to be similar to the one you’re asking about . It is a monocarboxylic acid that is oxoacetic acid substituted by a (2-ethyl-6-methylphenyl)(1-methoxypropan-2-yl)amino group at position 2 . It is an aromatic amide, an ether, and a monocarboxylic acid .
Molecular Structure Analysis
The molecular structure of a similar compound, “Metolachlor OA”, has been analyzed . It has a molecular formula of C15H21NO4 and a molecular weight of 279.33 g/mol . The structure of another similar compound, ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was optimized using DFT techniques .
Chemical Reactions Analysis
There are reports of enzyme-catalyzed reactions involving similar compounds . For example, a study reported the use of Cross-Linked Enzyme Aggregates (CLEAs) of Pseudomonas sp. lipase as a biocatalyst for the enantioselective resolution of (S)-N-(2-ethyl-6-methylphenyl) alanine .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethanesulfonic acid”, have been analyzed . It has a molecular formula of C11H15NO4S, an average mass of 257.306 Da, and a monoisotopic mass of 257.072174 Da .
Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are crucial in the biorenewable chemicals sector, serving as precursors for various industrial chemicals. Research on carboxylic acids, like hexanoic, octanoic, decanoic, and lauric acids, has demonstrated their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids can damage the cell membrane and decrease microbial internal pH, affecting microbial resilience and industrial performance. Strategies to enhance microbial tolerance include modifying cell membrane properties and employing appropriate exporters (Jarboe, Royce, & Liu, 2013).
Carboxylic Acid Recovery via Liquid-Liquid Extraction (LLX)
The recovery of carboxylic acids from diluted aqueous streams through liquid-liquid extraction (LLX) is significant for producing bio-based plastics. Recent solvent developments for LLX of carboxylic acids include ionic liquids, amines, and organophosphorous extractants. These advancements aim at enhancing the economic feasibility and efficiency of carboxylic acid recovery processes, which is critical for sustainable and cost-effective production (Sprakel & Schuur, 2019).
Antioxidant Activity of Carboxylic Acid Derivatives
Carboxylic acid derivatives, such as cinnamic acid and its analogues, have been explored for their potential anticancer activities. These compounds, through various chemical modifications, have shown significant promise in medicinal research as antitumor agents. The versatility of the carboxylic acid functionality allows for the synthesis of a wide range of derivatives with potential therapeutic applications (De, Baltas, & Bedos-Belval, 2011).
Biomass-Derived Carboxylic Acids for Drug Synthesis
Levulinic acid, a biomass-derived carboxylic acid, demonstrates the potential of carboxylic acids in drug synthesis and medical applications. It serves as a versatile precursor for synthesizing a variety of value-added chemicals. Levulinic acid's dual functionality offers flexibility in drug synthesis, highlighting its role in reducing drug synthesis costs and supporting cleaner reaction processes (Zhang et al., 2021).
Eigenschaften
IUPAC Name |
1-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-10-6-4-5-9(2)13(10)15-8-11(14(17)18)7-12(15)16/h4-6,11H,3,7-8H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEGRWXDUVMFJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2CC(CC2=O)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404019 |
Source


|
| Record name | 1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
63674-54-4 |
Source


|
| Record name | 1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)





![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B181794.png)

![1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B181797.png)